molecular formula C11H11ClFN B14164776 1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 923567-72-0

1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14164776
CAS No.: 923567-72-0
M. Wt: 211.66 g/mol
InChI Key: DJQGRQUSJZIZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alkenes using a copper(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using robust catalytic systems. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is also a promising approach .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

923567-72-0

Molecular Formula

C11H11ClFN

Molecular Weight

211.66 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H11ClFN/c12-9-3-7(1-2-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2

InChI Key

DJQGRQUSJZIZJM-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.